molecular formula C8H14O2 B6164401 5,5-dimethyloxepan-2-one CAS No. 60187-76-0

5,5-dimethyloxepan-2-one

Cat. No. B6164401
CAS RN: 60187-76-0
M. Wt: 142.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyloxepan-2-one, also known as DME, is an organic compound that is used as a solvent in a variety of applications. It is a colorless, volatile liquid with a pleasant odor and a boiling point of 77°C. DME is an important intermediate in the production of pharmaceuticals, agrochemicals, and other products. It is also used as a fuel and in the synthesis of other compounds.

Mechanism of Action

5,5-Dimethyloxepan-2-one has a relatively low boiling point, which allows it to act as a solvent for a variety of organic reactions. It is also a good solvent for the reaction of alcohols and ketones, which makes it useful in the Fischer-Speier esterification reaction. Additionally, 5,5-dimethyloxepan-2-one can act as an acid catalyst in the reaction, allowing it to catalyze the reaction at lower temperatures.
Biochemical and Physiological Effects
5,5-Dimethyloxepan-2-one has not been found to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it has not been found to have any mutagenic or teratogenic properties.

Advantages and Limitations for Lab Experiments

The advantages of using 5,5-dimethyloxepan-2-one in laboratory experiments include its low boiling point and its ability to act as a solvent for a variety of organic reactions. Additionally, it can act as an acid catalyst, allowing it to catalyze reactions at lower temperatures.
The main limitation of using 5,5-dimethyloxepan-2-one in laboratory experiments is its volatility. It has a relatively low boiling point, which can cause it to evaporate quickly. Additionally, it is highly flammable and can form explosive mixtures with air.

Future Directions

The potential future applications of 5,5-dimethyloxepan-2-one include its use as a solvent in the synthesis of polymers, such as polyesters and polyurethanes. Additionally, it could be used as a fuel in fuel cells and as a catalyst in a variety of reactions. It could also be used as a solvent for the extraction of natural products. Finally, it could be used in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Methods

The most common method for the synthesis of 5,5-dimethyloxepan-2-one is the reaction of a ketone with an alcohol in the presence of an acid catalyst. This reaction is known as the Fischer-Speier esterification. The reaction is typically conducted at temperatures between 80 and 100°C and requires a stoichiometric amount of acid catalyst. The products of this reaction are 5,5-dimethyloxepan-2-one and water.

Scientific Research Applications

5,5-Dimethyloxepan-2-one has been studied extensively in the scientific literature. It has been used as a solvent in a variety of organic reactions, including the synthesis of pharmaceuticals, agrochemicals, and other products. It is also used as a fuel and in the synthesis of other compounds. 5,5-dimethyloxepan-2-one has also been used in the synthesis of polymers, such as polyesters and polyurethanes.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5,5-dimethyloxepan-2-one can be achieved through a multistep process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-methyl-1,3-propanediol", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "magnesium", "iodine", "diethyl ether", "pentan-2-one" ], "Reaction": [ "Step 1: Conversion of 2-methyl-1,3-propanediol to 2-methyl-2-hydroxypropanal", "React 2-methyl-1,3-propanediol with acetic anhydride and sodium acetate in the presence of sulfuric acid to form 2-methyl-2-acetoxypropanal", "Hydrolyze 2-methyl-2-acetoxypropanal with sodium hydroxide to obtain 2-methyl-2-hydroxypropanal", "Step 2: Conversion of 2-methyl-2-hydroxypropanal to 5-hydroxypentanal", "React 2-methyl-2-hydroxypropanal with magnesium and iodine in diethyl ether to form 5-hydroxypentanal", "Step 3: Conversion of 5-hydroxypentanal to 5,5-dimethyloxepan-2-one", "React 5-hydroxypentanal with pentan-2-one in the presence of sulfuric acid to form 5,5-dimethyloxepan-2-one" ] }

CAS RN

60187-76-0

Product Name

5,5-dimethyloxepan-2-one

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.